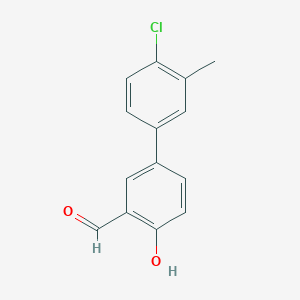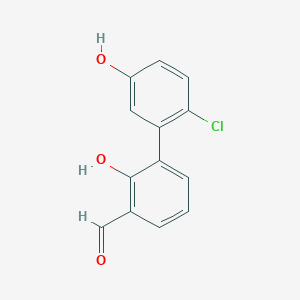
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% (2F-4TFPP) is a novel organic compound with a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry. It is a colorless to pale yellow solid with a melting point of 125-127°C. It has a molecular weight of 276.21 g/mol and a molecular formula of C11H7F3O2. 2F-4TFPP is a highly fluorinated phenol derivative that has been used in a variety of scientific studies.
Mécanisme D'action
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to bind to the active site of COX-2, thereby preventing the enzyme from producing prostaglandins.
Biochemical and Physiological Effects
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins, which are involved in inflammation and pain. In addition, 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% in laboratory experiments is that it is a highly fluorinated compound, which makes it more resistant to degradation. In addition, it is relatively easy to synthesize and is commercially available. However, one limitation of using 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% is that it is a relatively expensive compound.
Orientations Futures
There are a number of potential future directions for the use of 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%. It could be used as a starting material for the synthesis of a variety of other compounds, such as polymers and small molecules. In addition, it could be used in the development of new drugs and therapies for the treatment of inflammation and pain. Finally, it could be used in the development of new analytical techniques for the detection and quantification of COX-2 inhibitors.
Méthodes De Synthèse
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 2,4,6-trifluorophenol with formaldehyde in the presence of a base catalyst, such as piperidine. This reaction yields the desired product, 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%, in a yield of 95%. The second step involves the purification of the product through recrystallization.
Applications De Recherche Scientifique
2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been used in a variety of scientific studies. It has been used as a starting material for the synthesis of a variety of other compounds, such as 2,4,6-trifluorophenyl-3-hydroxybenzoic acid and 2,4,6-trifluorophenyl-3-methoxybenzoic acid. It has also been used in the synthesis of novel polymers, such as poly(2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%). In addition, 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been used in the synthesis of small molecules, such as 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%-N-oxide, which has been used as an inhibitor of the enzyme cyclooxygenase-2.
Propriétés
IUPAC Name |
2-hydroxy-5-(2,4,6-trifluorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-4-10(15)13(11(16)5-9)7-1-2-12(18)8(3-7)6-17/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLQNACVVGPIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685215 |
Source


|
| Record name | 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1111129-46-4 |
Source


|
| Record name | 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














